molecular formula C4H7N3O2 B120253 3-Ethoxy-1,2,4-oxadiazol-5-amine CAS No. 154020-14-1

3-Ethoxy-1,2,4-oxadiazol-5-amine

Cat. No. B120253
M. Wt: 129.12 g/mol
InChI Key: VTTXAPXKPUPOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-1,2,4-oxadiazol-5-amine is a chemical compound that has been the subject of extensive research in recent years. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound has been found to have a wide range of potential applications in the fields of pharmaceuticals, agriculture, and materials science. In

Mechanism Of Action

The mechanism of action of 3-Ethoxy-1,2,4-oxadiazol-5-amine is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of key enzymes involved in bacterial and fungal cell wall synthesis. It may also act by modulating the expression of pro-inflammatory cytokines and other mediators of inflammation. The antitumor activity of the compound may be due to its ability to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 3-Ethoxy-1,2,4-oxadiazol-5-amine exhibits low toxicity and is well-tolerated in animal models. It has been found to have no significant effects on liver and kidney function, hematological parameters, or body weight. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Ethoxy-1,2,4-oxadiazol-5-amine is its broad spectrum of biological activity. The compound has been found to be effective against a wide range of bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. Its anti-inflammatory and antitumor activity also make it a potential candidate for the treatment of inflammatory diseases and cancer. However, one of the limitations of the compound is its low solubility in water, which may limit its potential applications in certain fields.

Future Directions

There are several future directions for research on 3-Ethoxy-1,2,4-oxadiazol-5-amine. One potential direction is the development of new derivatives of the compound with improved solubility and bioavailability. Another direction is the investigation of the compound's potential applications in the field of agriculture, particularly as a fungicide or herbicide. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of inflammatory diseases and cancer.
In conclusion, 3-Ethoxy-1,2,4-oxadiazol-5-amine is a promising compound with a wide range of potential applications in the fields of pharmaceuticals, agriculture, and materials science. Its broad spectrum of biological activity and low toxicity make it a potential candidate for the development of new antimicrobial agents, anti-inflammatory drugs, and anticancer agents. Further research is needed to fully understand the compound's mechanism of action and its potential applications in these fields.

Synthesis Methods

The synthesis of 3-Ethoxy-1,2,4-oxadiazol-5-amine involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrazine hydrate to form the target compound. The yield of the synthesis method is reported to be around 60-70%.

Scientific Research Applications

Research on 3-Ethoxy-1,2,4-oxadiazol-5-amine has mainly focused on its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. Studies have shown that the compound is effective against a variety of bacterial and fungal strains, including drug-resistant strains. It has also been found to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, the compound has been found to exhibit antitumor activity against a variety of cancer cell lines.

properties

CAS RN

154020-14-1

Product Name

3-Ethoxy-1,2,4-oxadiazol-5-amine

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

3-ethoxy-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C4H7N3O2/c1-2-8-4-6-3(5)9-7-4/h2H2,1H3,(H2,5,6,7)

InChI Key

VTTXAPXKPUPOSJ-UHFFFAOYSA-N

SMILES

CCOC1=NOC(=N1)N

Canonical SMILES

CCOC1=NOC(=N1)N

synonyms

1,2,4-Oxadiazol-5-amine,3-ethoxy-(9CI)

Origin of Product

United States

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